molecular formula C21H19F3N4OS B2574621 7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251690-14-8

7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2574621
CAS No.: 1251690-14-8
M. Wt: 432.47
InChI Key: LSZSKEIRWBGCQP-UHFFFAOYSA-N
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Description

7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, a trifluoromethyl group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as thiomorpholine, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and naphthyridine core are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The thiomorpholine ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is unique due to its combination of a trifluoromethyl group, a thiomorpholine ring, and a naphthyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4OS/c1-13-5-6-16-18(27-15-4-2-3-14(11-15)21(22,23)24)17(12-25-19(16)26-13)20(29)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZSKEIRWBGCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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